7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Catalog No.
S13181251
CAS No.
93918-38-8
M.F
C16H13N3NaO7S2+
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthale...

CAS Number

93918-38-8

Product Name

7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt

IUPAC Name

sodium;7-amino-4-hydroxy-8-[(3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

Molecular Formula

C16H13N3NaO7S2+

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C16H13N3O7S2.Na/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);/q;+1

InChI Key

LRHLPELJUIXZKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N.[Na+]

7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a synthetic azo dye characterized by its vibrant red color. It is soluble in water and is often used in various applications, including textiles and food products. The compound's chemical formula is C16H11N3Na2O7S2C_{16}H_{11}N_{3}Na_{2}O_{7}S_{2} with a molecular weight of approximately 467.38 g/mol. The presence of amino and hydroxyl groups contributes to its reactivity and solubility, making it suitable for a variety of industrial uses .

The primary reaction involving 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt is azo coupling, where it can react with diazonium salts to form additional azo compounds. This reaction is crucial in dye synthesis, allowing for the development of a wide range of colors and properties. The stability of the azo bond under various conditions makes it a popular choice for dye production .

The synthesis of 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid typically involves the following steps:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Azo Coupling: This diazonium salt is then reacted with 7-amino-4-hydroxy-naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
  • Salification: The resulting azo dye is converted into its sodium salt form for enhanced solubility in water .

Unique FeaturesAllura Red ACAzo dye with similar naphthalene structureFood coloring, cosmeticsMost widely used red dye in the U.S. 7-Amino-4-hydroxy-naphthalene-2-sulphonic acidLacks the azo linkage but has similar functional groupsDyes and pigmentsUsed as an intermediate in dye production 6-Hydroxy-2-naphthalenesulfonic acidContains hydroxyl and sulfonic groupsTextile dyesActs as a coupling agent in azo dye synthesis

These comparisons highlight the unique aspects of 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid while demonstrating its relevance in various applications alongside similar compounds.

Studies on the interactions of 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid with biological systems have indicated potential effects on cellular processes. For instance, its interaction with DNA has been investigated to assess mutagenicity and carcinogenicity risks. Moreover, research has explored its behavior in complex biological matrices to understand its bioavailability and metabolic pathways .

The compound 7-amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt (CAS No. 93918-38-8) is characterized by the molecular formula C₁₆H₁₁N₃Na₂O₇S₂ and a molecular weight of 467.38 g/mol. Its systematic name reflects the presence of two sulfonic acid groups, an azo (-N=N-) linkage, and hydroxyl (-OH) and amino (-NH₂) substituents on a naphthalene backbone. Common synonyms include 7-Amino-4-hydroxy-8-[(3-sulfophenyl)azo]-2-naphthalenesulfonic acid/sodium salt and Acid Red 88 variants. The sodium counterions enhance solubility, making the compound suitable for aqueous dyeing processes.

Structurally, the molecule consists of:

  • A naphthalene ring system with sulfonic acid groups at positions 2 and 8.
  • An azo bridge connecting the naphthalene core to a 3-sulphophenyl group.
  • Hydroxy and amino functional groups at positions 4 and 7, respectively.

This arrangement confers strong chromophoric properties and ionic solubility, critical for textile and industrial applications.

Historical Context of Azo Dye Development

Azo dyes emerged in 1863 with the discovery of diazonium coupling by Martius and Lightfoot, leading to the first synthetic azo dye, Bismarck brown. By the 1880s, derivatives like para red and primuline red dominated industrial dyeing due to their vibrant hues and cost-effectiveness. The target compound represents an advanced iteration of early azo dyes, incorporating sulfonate groups to improve water solubility and binding affinity for natural fibers.

The development of naphthalene-based azo dyes, such as Acid Red 88 (C.I. 15620), paralleled advancements in sulfonation chemistry. These dyes became indispensable for wool, silk, and leather coloration, with their synthesis standardized through diazotization and coupling reactions.

Position Within the Anthraquinone and Naphthalene Sulfonate Chemical Families

While anthraquinone dyes derive their chromophores from conjugated carbonyl groups (e.g., Pigment Red 177), the subject compound belongs to the azo-naphthalene sulfonate family. Its dual sulfonic acid groups align it with naphthalene sulfonates—a class renowned for their dispersant properties in concrete and dye formulations. Unlike anthraquinones, which require vat dyeing processes, this compound’s ionic nature allows direct application in acidic dye baths, simplifying industrial workflows.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

446.00926139 g/mol

Monoisotopic Mass

446.00926139 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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